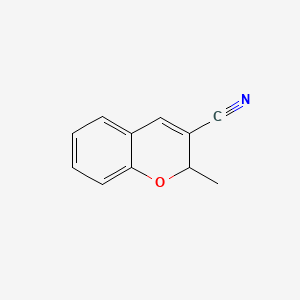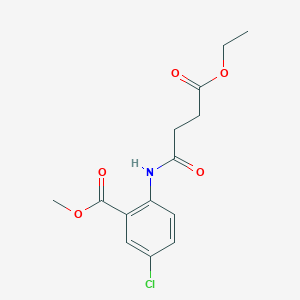![molecular formula C9H15BrN2O2 B13935882 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Diazaspiro[45]decane-1,3-dione, 2-methyl-,(hydrobromide) is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom The specific structure of 2,8-Diazaspiro[45]decane-1,3-dione, 2-methyl-,(hydrobromide) includes a spiro linkage between a piperidine and a pyrrolidine ring, with a hydrobromide salt form
準備方法
The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) can be achieved through several synthetic routes. One common method involves the reaction of a suitable piperidine derivative with a pyrrolidine-2,5-dione precursor under controlled conditions. The reaction typically requires the use of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated through crystallization or other purification techniques .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl carbon. Common reagents include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines .
科学的研究の応用
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it valuable for creating novel materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to modulate specific receptors and enzymes makes it a candidate for drug discovery.
作用機序
The mechanism of action of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific application and target .
類似化合物との比較
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) can be compared with other spiro compounds, such as:
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrobromide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione:
The uniqueness of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) lies in its specific substituents and the resulting properties, making it suitable for particular applications in research and industry.
特性
分子式 |
C9H15BrN2O2 |
|---|---|
分子量 |
263.13 g/mol |
IUPAC名 |
2-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrobromide |
InChI |
InChI=1S/C9H14N2O2.BrH/c1-11-7(12)6-9(8(11)13)2-4-10-5-3-9;/h10H,2-6H2,1H3;1H |
InChIキー |
ADLYNVULCRHQRW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC2(C1=O)CCNCC2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


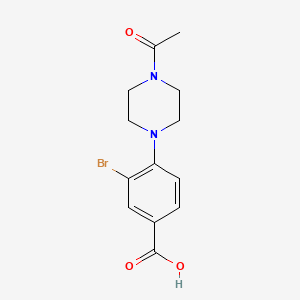
![Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13935805.png)
![4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13935815.png)
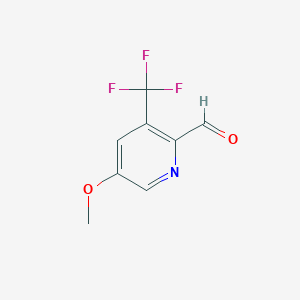
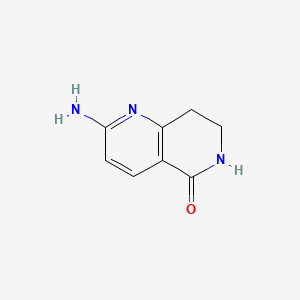
![5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B13935832.png)
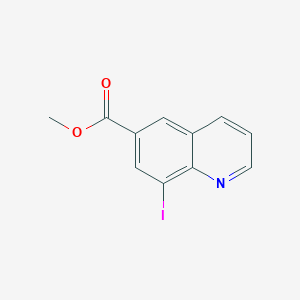
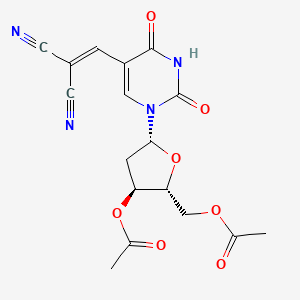
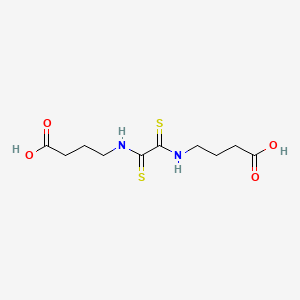
![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)
